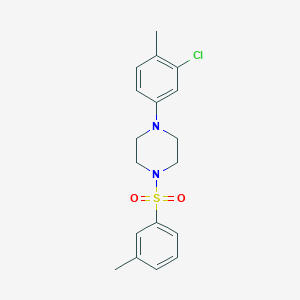
1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 3-methylbenzenesulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Nucleophilic Substitution: Starting with 3-chloro-4-methylphenylamine, it undergoes nucleophilic substitution with piperazine to form an intermediate.
Sulfonylation: The intermediate is then reacted with 3-methylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the sulfonyl group, yielding simpler piperazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine include other piperazine derivatives such as:
- 1-(4-Chlorophenyl)-4-(3-methylbenzenesulfonyl)piperazine
- 1-(3-Chloro-4-methylphenyl)-4-(4-methylbenzenesulfonyl)piperazine
These compounds share structural similarities but differ in the position or type of substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological profiles.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-4-3-5-17(12-14)24(22,23)21-10-8-20(9-11-21)16-7-6-15(2)18(19)13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZQZJMSJFMNIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
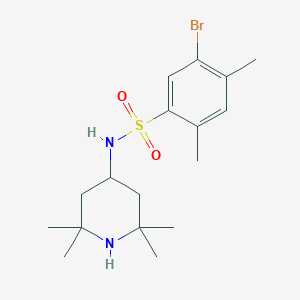

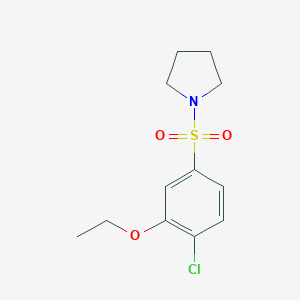
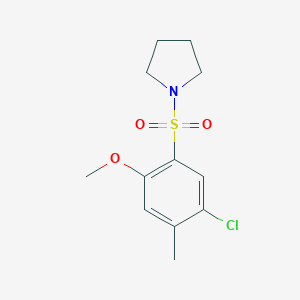
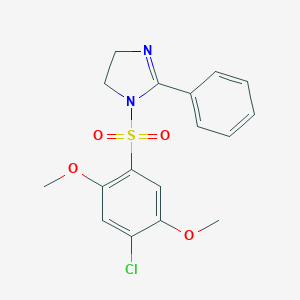
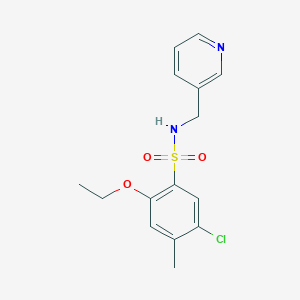
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B486490.png)
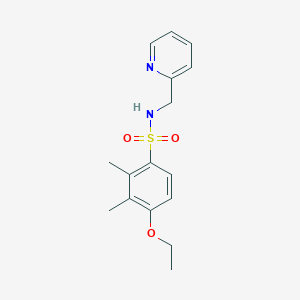
![Ethyl 4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B486494.png)
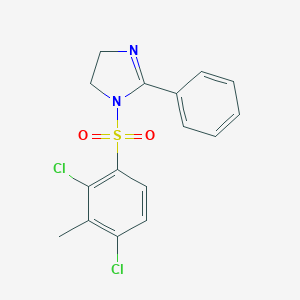
![Ethyl 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B486497.png)
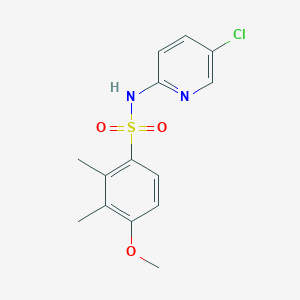
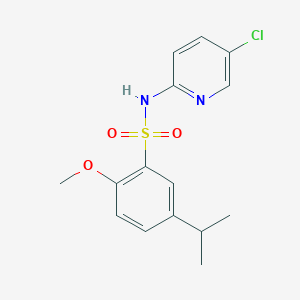
![1-((4-bromo-3-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B486511.png)
